2-Fluoro-3-(methylthio)benzaldehyde
Description
2-Fluoro-3-(methylthio)benzaldehyde (CAS: 1289029-91-9) is a fluorinated aromatic aldehyde with a molecular formula of C₈H₇FOS and a molar mass of 170.2 g/mol . Its structure features a fluorine atom at the 2-position and a methylthio (-SMe) group at the 3-position of the benzaldehyde ring.
Properties
IUPAC Name |
2-fluoro-3-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FOS/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYVSRVHIJUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylthio)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with methylthiol in the presence of a base, such as sodium hydroxide, under controlled temperature conditions . Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and the methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-(methylthio)benzoic acid.
Reduction: 2-Fluoro-3-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom and the methylthio group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-fluoro-3-(methylthio)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and research applications.
Table 1: Key Properties of this compound and Analogues
Key Comparative Insights
Substituent Effects on Reactivity and Applications
- Electron-Withdrawing Groups :
- The trifluoromethyl (-CF₃) group in 2-fluoro-3-(trifluoromethyl)benzaldehyde enhances electrophilicity at the aldehyde, making it reactive in cross-coupling reactions. Its industrial production trends suggest utility in bulk chemical synthesis .
- Heterocyclic Substituents:
- The 1-methylimidazolyl and morpholinyl-pyrimidine groups in analogues () enable interactions with biological targets.
Physicochemical Properties
- Molecular Weight and Polarity :
- The parent benzaldehyde (106.1 g/mol) is less polar and volatile compared to fluorinated derivatives. Fluorine and sulfur substituents increase molecular weight and alter solubility; e.g., 4-hydroxy-3-(methylthio)benzaldehyde’s hydroxyl group enhances hydrophilicity, making it prevalent in plant ecotypes .
- Market Viability :
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde dominates industrial production scales, whereas the target compound and imidazole analogue (discontinued) likely serve niche research applications .
Biological and Ecological Relevance Ecotype Biomarkers: 4-hydroxy-3-(methylthio)benzaldehyde is linked to Ecotype Three in plant populations, contrasting with the synthetic nature of the target compound . Pharmacological Potential: Morpholinyl-pyrimidine derivatives exhibit targeted bioactivity (e.g., VAP-1 inhibition), whereas the discontinued imidazole analogue () may have faced developmental challenges due to stability or toxicity .
Research and Industrial Implications
- Synthetic Chemistry : The target compound’s methylthio group offers a handle for further functionalization, while CF₃ and heterocyclic analogues prioritize electrophilic reactivity or drug-like properties.
- Market Trends : The trifluoromethyl derivative’s production growth (2020–2025) underscores demand for fluorinated aromatics in agrochemicals and pharmaceuticals .
Biological Activity
2-Fluoro-3-(methylthio)benzaldehyde is an organic compound characterized by the presence of a fluorine atom and a methylthio group attached to a benzaldehyde structure. Its unique molecular structure influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its potential applications in cancer therapy, enzymatic inhibition, and other pharmacological effects.
- Molecular Formula : C8H9FOS
- Molecular Weight : Approximately 174.22 g/mol
The presence of the fluorine atom and the methylthio group contributes to the compound's reactivity and interaction with biological targets. The electron-withdrawing nature of the fluorine enhances electrophilicity, while the methylthio group can participate in various chemical reactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of benzaldehydes, including those with fluorinated and thioether substituents, can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer cells (MCF-7) and others .
- Enzyme Inhibition :
-
Antimicrobial Properties :
- Some studies suggest that compounds with similar structures may possess antimicrobial properties, although specific data on this compound is limited.
Anticancer Activity
A study focusing on a series of benzaldehyde derivatives found that compounds with similar structural features to this compound exhibited potent activity against MCF-7 human breast cancer cells. The IC50 values for these compounds were significantly low, indicating high potency. For example:
- Compound A : IC50 = 0.075 µM
- Compound B : IC50 = 0.095 µM
These findings suggest that modifications in the benzaldehyde structure can lead to enhanced anticancer activity .
Enzyme Inhibition
Inhibitory studies on mushroom tyrosinase revealed that certain analogs of benzaldehydes showed strong inhibition rates:
- Analog 1 : IC50 = 6.2 × M
- Analog 2 : IC50 = 4.7 × M
These results indicate that structural modifications can lead to varying degrees of enzyme inhibition, highlighting the potential of fluorinated compounds in therapeutic applications .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
